2-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a dihydropyridazinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 2-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one involves multiple steps, typically starting with the preparation of the benzothiazole and piperidine intermediates. Common synthetic routes include:
Diazo-coupling: This method involves the reaction of a diazonium salt with a coupling component to form the benzothiazole ring.
Knoevenagel condensation: This reaction is used to form the dihydropyridazinone structure by condensing an aldehyde or ketone with a compound containing an active methylene group.
Biginelli reaction: This multi-component reaction is employed to synthesize the piperidine ring by reacting an aldehyde, a β-keto ester, and urea.
Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
2-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the dihydropyridazinone structure contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar compounds to 2-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one include:
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds share the benzothiazole and piperidine moieties and exhibit similar biological activities.
Benzisothiazole derivatives: These compounds are structurally related and have applications in medicinal chemistry and drug development.
Imidazole-containing compounds: These compounds have similar heterocyclic structures and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-6-tert-butylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-20(2,3)17-8-9-18(25)24(22-17)14-10-12-23(13-11-14)19-21-15-6-4-5-7-16(15)26-19/h4-9,14H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYKMLDCPPCSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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